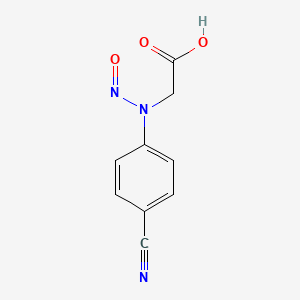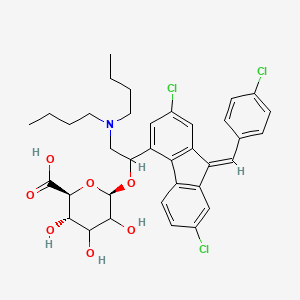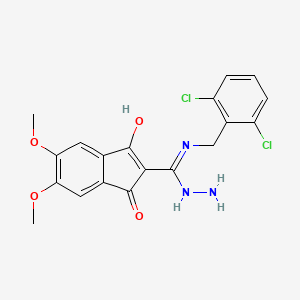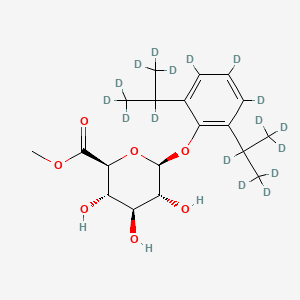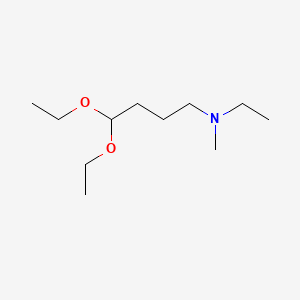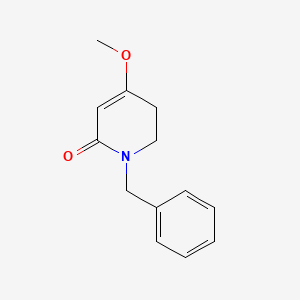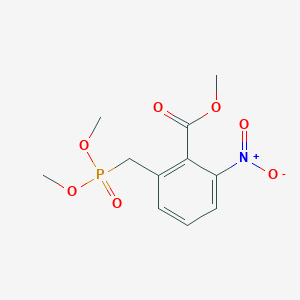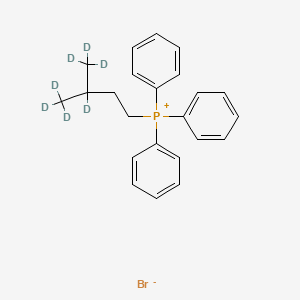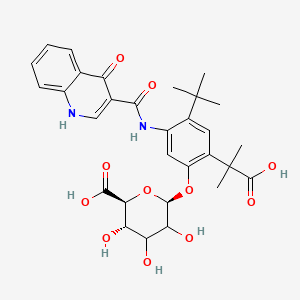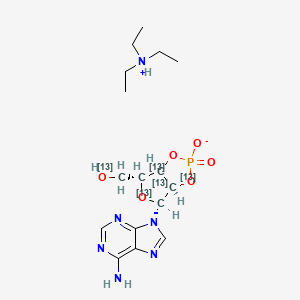
Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt is a labeled 2’,3’-cyclic nucleotide phosphodiester. It is primarily used in proteomics research and has a molecular formula of C11(13C)5H27N6O6P with a molecular weight of 435.36 . This compound is not intended for diagnostic or therapeutic use and is for research purposes only .
Vorbereitungsmethoden
The preparation of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves synthetic routes that typically include the use of stable isotope labeling. The compound is synthesized by incorporating carbon-13 isotopes into the molecular structure. The reaction conditions often require a controlled environment, such as a -20°C freezer and an inert atmosphere to prevent degradation
Analyse Chemischer Reaktionen
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleotide phosphodiesters.
Biology: Utilized in the study of cellular signaling pathways and enzyme kinetics.
Medicine: Employed in research related to neurological disorders and the development of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves its role as a cyclic nucleotide phosphodiester. It interacts with specific molecular targets, such as enzymes involved in nucleotide metabolism. The pathways involved include the regulation of intracellular signaling and the modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt can be compared with other similar compounds, such as:
- Adenosine Cyclic 2’,3’- (Hydrogen Phosphate)-13C5 Triethylammonium Salt
- 2’,3’-cAMP-13C5
- Cyclic 2’,3’-AMP-13C5
- 2’,3’-Cyclic Adenosine Monophosphate-13C5
- Adenosine Cyclic 2’,3’-Monophosphate-13C5 Triethylammonium Salt
Eigenschaften
Molekularformel |
C16H27N6O6P |
|---|---|
Molekulargewicht |
435.36 g/mol |
IUPAC-Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydro(2,3,4,5-13C4)furano[3,4-d](4,5-13C2)[1,3,2]dioxaphosphol-6-yl](113C)methanol;triethylazanium |
InChI |
InChI=1S/C10H12N5O6P.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1/i1+1,4+1,6+1,7+1,10+1; |
InChI-Schlüssel |
QVJJZPQQHXBBJK-GMKAKXBPSA-N |
Isomerische SMILES |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@H]4[13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O4)[O-])N |
Kanonische SMILES |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



